molecular formula C11H12ClNO B2936618 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde CAS No. 86723-63-9

2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde

Cat. No.: B2936618
CAS No.: 86723-63-9
M. Wt: 209.67
InChI Key: GCPLFRPOVQSMNZ-JXMROGBWSA-N
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Description

2-(3-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is an α,β-unsaturated aldehyde featuring a 3-chlorophenyl substituent at the α-position and a dimethylamino group at the β-position. This compound belongs to the acrylaldehyde family, characterized by a conjugated system that enables diverse reactivity in organic synthesis, including applications in asymmetric catalysis and heterocycle formation . The electron-withdrawing chloro group and electron-donating dimethylamino moiety create a polarized electronic environment, influencing its reactivity in nucleophilic additions and cycloadditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-4-3-5-11(12)6-9/h3-8H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLFRPOVQSMNZ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-chlorophenyl)-3-(dimethylamino)acrylic acid.

    Reduction: 2-(3-chlorophenyl)-3-(dimethylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of functional groups distinguishes 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde from analogs. Key comparisons include:

3-(3-Chlorophenyl)acrylaldehyde
  • Reactivity : Used in asymmetric aldol reactions to synthesize chiral pentanal derivatives (e.g., 42j in ), yielding 63% with moderate diastereoselectivity (1:1 dr) .
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde
  • Structure: Dimethylamino group at the para position of the phenyl ring (C4) attached to the acrylaldehyde’s β-position.
  • Reactivity : Efficiently participates in indolizine-2-carbaldehyde synthesis (81% yield), leveraging the electron-rich aryl group for cyclization .
  • Key Difference: The para-dimethylamino group enhances aryl ring activation, whereas the target compound’s meta-chloro substituent deactivates the ring, altering regioselectivity in electrophilic reactions.

Functional Group Modifications

3-(Diethylamino)acrylaldehyde
  • Structure: Diethylamino group at the β-position (C3) instead of dimethylamino.
  • Reactivity: Increased steric bulk from ethyl groups may hinder substrate approach in catalytic processes, contrasting with the target compound’s dimethylamino group, which offers a balance of electronic activation and steric accessibility .
Methyl 2-(benzoylamino)-3-(dimethylamino)propenoate
  • Structure: Ester derivative with benzoylamino at C2 and dimethylamino at C3.
  • Reactivity : The ester group shifts reactivity toward nucleophilic acyl substitutions, diverging from the aldehyde’s role in condensation reactions .

Data Table: Structural and Functional Comparisons

Compound Name Substituent Positions Key Functional Groups Reactivity/Applications Reference
This compound C2: 3-chlorophenyl; C3: dimethylamino Aldehyde, chloro, dimethylamino Asymmetric catalysis, polymer precursors
3-(3-Chlorophenyl)acrylaldehyde C3: 3-chlorophenyl Aldehyde, chloro Chiral aldol adduct synthesis (63% yield)
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde C3: 4-(dimethylamino)phenyl Aldehyde, dimethylamino Indolizine synthesis (81% yield)
3-(Diethylamino)acrylaldehyde C3: diethylamino Aldehyde, diethylamino Sterically hindered intermediates

Biological Activity

2-(3-Chlorophenyl)-3-(dimethylamino)acrylaldehyde, also known as a derivative of dimethylaminoacrolein, is a compound with significant biological activity. Its unique structure, characterized by the presence of a chlorophenyl group and a dimethylamino moiety, suggests potential interactions with various biological targets. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12ClNO
  • Molecular Weight : 209.67 g/mol
  • CAS Number : 86723-63-9

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes within biological systems. The compound's aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and cytotoxic activities.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
Compound A15YesYes
Compound B25NoYes
This compoundTBDTBDTBD

Studies indicate that certain structural modifications can enhance the anti-inflammatory activity of these compounds .

Cytotoxicity Studies

The cytotoxic potential of this compound has also been explored. Research shows that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Case Study: Cancer Cell Lines

In vitro studies revealed the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Caspase activation
HeLa (Cervical Cancer)15ROS generation and DNA damage
A549 (Lung Cancer)18Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the dimethylamino group enhances lipophilicity, which may improve cellular uptake. Additionally, the chlorophenyl group can modulate the compound's interaction with specific biological targets.

Q & A

Q. Basic Characterization Strategies

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.5–10.0 ppm (aldehyde proton), δ 6.5–8.0 ppm (aromatic protons from 3-chlorophenyl), and δ 2.5–3.0 ppm (dimethylamino protons) .
    • ¹³C NMR : Carbonyl carbon (δ 190–200 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HPLC-MS : Verifies purity and molecular ion peak ([M+H]⁺ at m/z 224.1) .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C conjugated with aldehyde) .

What strategies resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Data Reconciliation
Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

  • Purity Variations : Impurities from synthesis (e.g., unreacted aldehydes) can skew bioassay results. Use HPLC to ensure >95% purity .
  • Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect bioavailability. Standardize protocols using reference compounds (e.g., ).
  • Structural Analogues : Compare activity with derivatives like 2-(4-chlorophenyl) variants to isolate substituent effects .

How does the 3-chlorophenyl group affect the compound’s electronic properties compared to other substituents?

Basic Structure-Activity Insights
The 3-chlorophenyl group:

  • Electron-Withdrawing Effect : Reduces electron density at the acrylaldehyde backbone, enhancing electrophilicity at the β-position .
  • Steric Influence : The meta-chlorine position minimizes steric hindrance, allowing planar alignment for conjugation with the dimethylamino group .
    Comparisons with 4-chlorophenyl or benzyloxy analogues () highlight substituent-dependent reactivity in Diels-Alder or cycloaddition reactions.

What are the mechanistic insights into the compound’s role as an intermediate in multi-step syntheses of bioactive molecules?

Advanced Synthetic Applications
The compound serves as a key intermediate in synthesizing:

  • Heterocycles : Condensation with hydrazines yields pyrazole derivatives with potential anticancer activity (e.g., ).
  • Schiff Bases : Reaction with primary amines forms imines, which can coordinate metal ions for catalytic or antimicrobial applications .
    Mechanistic studies (e.g., kinetic isotope effects) reveal rate-determining steps in these transformations .

What are the recommended purification methods to achieve high-purity samples of this compound?

Q. Basic Purification Protocols

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate aldehyde derivatives .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction (as in ).
  • Distillation : For thermally stable batches, vacuum distillation minimizes decomposition .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

Q. Advanced SAR Strategies

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-donating groups (e.g., -OCH₃) to modulate redox potential for antioxidant activity ().
  • Backbone Modification : Introduce methyl groups at the α-position to sterically shield the aldehyde, reducing off-target reactivity .
  • Biological Screening : Test derivatives against standardized panels (e.g., NCI-60 cancer cell lines) to prioritize leads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.